molecular formula C15H13ClN2O5S B2914968 Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 403715-29-7

Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2914968
CAS No.: 403715-29-7
M. Wt: 368.79
InChI Key: OSMFCFLMNVSBPT-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with a chlorinated and nitrated benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. This intermediate is then converted to 2-chloro-5-nitrobenzamide through an amide formation reaction. The final step involves the coupling of this intermediate with a thiophene derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamido and thiophene moieties can interact with various biological molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-nitrobenzamide
  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-nitrobenzaldehyde

Uniqueness

Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a thiophene ring with a chlorinated and nitrated benzamido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c1-7-8(2)24-14(12(7)15(20)23-3)17-13(19)10-6-9(18(21)22)4-5-11(10)16/h4-6H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMFCFLMNVSBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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